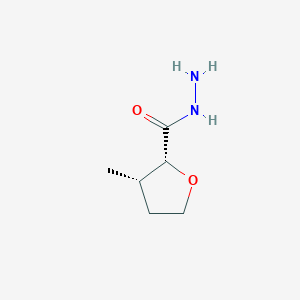

Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide

Description

Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide is a chiral tetrahydrofuran derivative featuring a carbohydrazide (-CONHNH₂) functional group at the 2-position and a methyl substituent at the 3-position. Its stereochemistry, designated as "rel" (relative configuration), indicates the spatial arrangement of the (2R,3S) stereocenters. This compound is of interest in medicinal and synthetic chemistry due to the hydrazide group’s nucleophilic reactivity, which enables applications in coordination chemistry, drug design, and heterocycle synthesis.

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(2R,3S)-3-methyloxolane-2-carbohydrazide |

InChI |

InChI=1S/C6H12N2O2/c1-4-2-3-10-5(4)6(9)8-7/h4-5H,2-3,7H2,1H3,(H,8,9)/t4-,5+/m0/s1 |

InChI Key |

OUQWMKOHAKXSFF-CRCLSJGQSA-N |

Isomeric SMILES |

C[C@H]1CCO[C@H]1C(=O)NN |

Canonical SMILES |

CC1CCOC1C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide typically involves the reaction of a suitable precursor with hydrazine or its derivatives under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group and Reactivity

(a) Carbohydrazide vs. Hydroxymethyl and Purine Groups

The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol (CAS 550-33-4) shares the tetrahydrofuran core but substitutes the carbohydrazide with a hydroxymethyl (-CH₂OH) group and a purine base . Key differences include:

- Reactivity : The carbohydrazide group in the target compound is nucleophilic and participates in condensation reactions (e.g., forming hydrazones or metal complexes), whereas the hydroxymethyl group in the purine derivative is more inert, favoring hydrogen bonding or glycosidic linkages.

(b) Carbohydrazide vs. Ester and Epoxide Groups

The methyl ester of (2R,3S)-rel-3-(4-methoxyphenyl)glycidate (CAS 96125-49-4) features an epoxide (oxirane) ring and an ester group, contrasting with the tetrahydrofuran and carbohydrazide in the target compound :

- Functional Groups : The ester (-COOCH₃) and epoxide groups are electrophilic, enabling ring-opening reactions (e.g., nucleophilic attack on the epoxide). In contrast, the carbohydrazide group is nucleophilic, favoring Schiff base formation or chelation.

- Stereochemical Impact : Both compounds share the rel-(2R,3S) configuration, which could influence enantioselective reactivity in catalysis or chiral recognition.

Structural Complexity and Fluorinated Analogs

The fluorinated compound 16 from (Molecules 2013) incorporates a tetrahydrofuran ring with triazole and heptadecafluoroundecanamido substituents . Key distinctions include:

- Substituents : The fluorinated chain in compound 16 enhances lipophilicity and metabolic stability, making it suitable for drug delivery systems. In contrast, the carbohydrazide group in the target compound introduces polarity and metal-binding capacity.

- Synthesis Challenges : The fluorinated analog requires multi-step click chemistry and fluorophilic modifications, whereas the carbohydrazide may be synthesized via simpler hydrazine substitution.

Hydrazine Derivatives and Cyclohexene Systems

The rac-(1R,2S,3S*)-diethyl cyclohexene dicarboxylate () contains a hydrazinylidene group but lacks the tetrahydrofuran core . Comparisons include:

- Hydrazine Reactivity : Both compounds feature nitrogen-based groups (hydrazide vs. hydrazinylidene), but the cyclohexene system’s conjugated π-bonding may confer distinct redox properties.

- Ring Strain vs. Stability : The tetrahydrofuran ring in the target compound offers conformational rigidity, while the cyclohexene derivative’s flexibility could influence solubility and packing in crystalline phases.

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Stereochemical Specificity : The rel-(2R,3S) configuration in the target compound may enhance enantioselective binding in catalysis or pharmacology, akin to nucleoside analogs .

- Hydrazide Utility : Compared to esters or epoxides, the carbohydrazide group offers unique opportunities in metal-organic frameworks (MOFs) or prodrug design.

- Data Limitations : Direct studies on the target compound’s synthesis, stability, and bioactivity are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring with a hydrazide functional group. Its stereochemistry is crucial for its biological activity, influencing interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related hydrazide compound demonstrated selective cytotoxicity against Ewing Sarcoma cells, with an IC50 value significantly lower than that for non-cancerous cells, suggesting a targeted mechanism of action .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| This compound | Ewing Sarcoma | 0.5 | >12 |

| Related Hydrazide | Ewing Sarcoma | 0.4 | >6 |

| Control Compound | Non-cancerous | 5.0 | 1 |

The mechanism by which this compound exerts its effects appears to involve the inhibition of specific cellular pathways associated with cancer cell proliferation and survival. The compound may act by inducing apoptosis or inhibiting angiogenesis in tumor cells.

Case Studies

- Case Study on Ewing Sarcoma : A study evaluated the efficacy of this compound in vitro against Ewing Sarcoma cell lines. Results indicated that the compound effectively inhibited cell growth and induced apoptosis through caspase activation pathways .

- Neuroprotective Effects : Another study explored the neuroprotective potential of similar compounds in models of neurodegeneration. The findings suggested that these compounds could modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .

Pharmacological Profile

The pharmacological profile of this compound is being characterized through various assays to determine its affinity for different receptors and enzymes. Preliminary data suggest promising interactions with targets involved in cancer and neurological disorders.

Table 2: Pharmacological Activities

| Activity Type | Target | Affinity (Ki) |

|---|---|---|

| Anticancer | CD99 | 50 nM |

| Neuroprotection | Apelin Receptor | 30 nM |

| Anti-inflammatory | COX-2 | 25 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.